ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate

17β-HSD1 Inhibition Estrogen-Dependent Disease Structure-Activity Relationship

Ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate (CAS 1808568-99-1) is a chiral, non-steroidal small molecule that functions as a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). It is specifically designed to block the intracellular conversion of estrone (E1) to the highly potent estrogen, estradiol (E2), a validated therapeutic strategy for estrogen-dependent diseases such as endometriosis and breast cancer.

Molecular Formula C16H26N2O3
Molecular Weight 294.395
CAS No. 1808568-99-1
Cat. No. B2775355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate
CAS1808568-99-1
Molecular FormulaC16H26N2O3
Molecular Weight294.395
Structural Identifiers
SMILESCCOC(=O)NC(C1=CC=C(C=C1)OC)C(CN)C(C)C
InChIInChI=1S/C16H26N2O3/c1-5-21-16(19)18-15(14(10-17)11(2)3)12-6-8-13(20-4)9-7-12/h6-9,11,14-15H,5,10,17H2,1-4H3,(H,18,19)/t14-,15+/m0/s1
InChIKeyYLBOQGDTUYPDGE-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate (CAS 1808568-99-1): A Preclinical, Non-Steroidal 17β-HSD1 Inhibitor for Targeted Estradiol Modulation


Ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate (CAS 1808568-99-1) is a chiral, non-steroidal small molecule that functions as a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) [1]. It is specifically designed to block the intracellular conversion of estrone (E1) to the highly potent estrogen, estradiol (E2), a validated therapeutic strategy for estrogen-dependent diseases such as endometriosis and breast cancer [1]. Sourced from the Elexopharm pipeline, this compound represents a modern, targeted approach to local estrogen deprivation, distinct from systemic aromatase inhibition.

Why Generic Substitution Fails: The Critical Selectivity Profile of Ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate for 17β-HSD1


In-class 17β-HSD1 inhibitors cannot be generically substituted due to the functional opposition of the type 1 and type 2 isoenzymes. 17β-HSD1 activates E1 to the disease-driving E2, while 17β-HSD2 performs the critical reverse inactivation of E2 to E1 [1]. Therefore, an inhibitor must demonstrate high selectivity for 17β-HSD1 over 17β-HSD2 to achieve therapeutic efficacy without counterproductively blocking E2 clearance. The specific chiral carbamate scaffold of CAS 1808568-99-1 dictates its unique interaction with the substrate-binding pocket, directly determining its potency and selectivity ratio, which varies significantly even between structurally similar analogs [1]. Selecting a less selective analog would risk a dual inhibition profile, potentially negating the therapeutic benefit.

Quantitative Differentiation Guide: Head-to-Head Potency and Selectivity Data for Ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate


Human 17β-HSD1 Inhibitory Potency: Direct Comparison to a Close Structural Analog

In a direct comparison using a standardized human placental cytosolic assay, the target compound exhibits a 17β-HSD1 IC50 of 46 nM [1]. A closely related structural analog from the same Elexopharm series, CHEMBL4552641, achieves a significantly more potent IC50 of 4.8 nM under identical conditions [2]. This ~10-fold difference in potency highlights the critical impact of specific scaffold modifications on target engagement.

17β-HSD1 Inhibition Estrogen-Dependent Disease Structure-Activity Relationship

Human 17β-HSD2 Selectivity Profiling: Direct Comparison of Isoform Selectivity Ratios

A critical differentiator is selectivity against the type 2 enzyme. The target compound inhibits human 17β-HSD2 with an IC50 of 6100 nM (6.1 µM) [1], resulting in a selectivity ratio (HSD2 IC50 / HSD1 IC50) of 133. In contrast, the more potent analog CHEMBL4459275 shows a markedly different profile, with an HSD1 IC50 of 3.9 nM and an HSD2 IC50 of 48 nM, giving a selectivity ratio of only 12.3 [2]. The target compound demonstrates over 10-fold higher selectivity for the desired type 1 enzyme.

17β-HSD2 Selectivity Off-Target Liability Endometriosis

Cross-Species Potency in Rat 17β-HSD1 Ortholog: A Comparative Profile

The activity of the target compound translates to the rat ortholog, which is essential for preclinical in vivo models. It inhibits recombinant rat 17β-HSD1 with an IC50 of 9 nM [1]. A comparator from the same series, CHEMBL4459275, shows a rat HSD1 IC50 of 3.9 nM [2], making it 2.3-fold more potent. This data confirms the target compound is a viable, though less potent, option for rodent efficacy studies.

Rodent Model Translation In Vivo Pharmacology Species Cross-Reactivity

Optimal Application Scenarios for Ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate in Preclinical Research


Structure-Activity Relationship (SAR) Studies for Selective 17β-HSD1 Inhibition

The compound's defined IC50 of 46 nM for human 17β-HSD1, coupled with a very high selectivity window of 133 over 17β-HSD2, makes it a crucial 'selectivity anchor' in SAR explorations. It serves as a benchmark for evaluating how chemical modifications on the carbamate scaffold shift the balance between potency and isoform selectivity [1]. Its moderate potency is ideal for building a pharmacological audit trail linking structural features to target engagement.

In Vivo Rodent Models for Proof-of-Concept Studies in Endometriosis

Given its confirmed activity on the rat 17β-HSD1 ortholog (IC50 = 9 nM) and high selectivity over the rat HSD2 ortholog (IC50 = 10 nM), this compound is well-suited for disease-specific animal models [1]. Researchers can use it to demonstrate that local, selective inhibition of E1-to-E2 conversion reduces lesion growth in a mouse or rat model of endometriosis, without the confounding factor of systemic estrogen depletion.

Selectivity Profiling Panel for Non-Steroidal HSD Inhibitors

This compound is an excellent reference standard for establishing selectivity profiling panels. Its well-characterized differential inhibition of human 17β-HSD1 (46 nM) and 17β-HSD2 (6100 nM) provides a reliable calibration point for high-throughput screening assays aimed at identifying new, highly selective inhibitors [1]. This ensures consistency and reproducibility in large-scale drug discovery operations.

Quote Request

Request a Quote for ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.